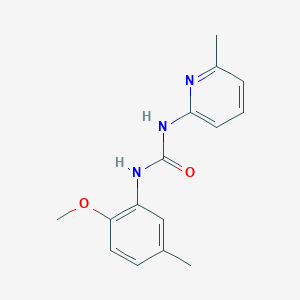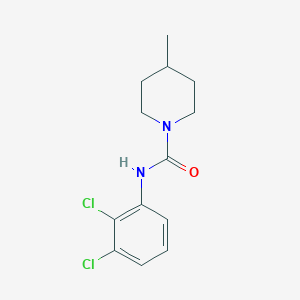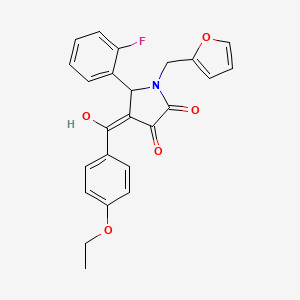
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as DMBO, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. DMBO belongs to the class of benzoxazinone derivatives, which are known to exhibit various biological activities.
作用機序
The mechanism of action of 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to have low toxicity and to be well-tolerated in animal studies. However, 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo and to identify the optimal dosing regimen. Another area of interest is its neuroprotective effects. 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, and further studies are needed to explore this potential application. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one and to identify other biological activities that it may exhibit.
合成法
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can be synthesized using a multistep process that involves the reaction of 3-ethoxyaniline with 2,4-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a cyclization reaction using a base such as potassium carbonate in the presence of a solvent such as dimethyl sulfoxide. The final product is obtained by purification using column chromatography.
科学的研究の応用
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(3-ethoxyphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-4-23-12-7-5-6-11(8-12)17-19-14-10-16(22-3)15(21-2)9-13(14)18(20)24-17/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFCFYUUXASIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)
![3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5399249.png)


![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5399286.png)
![4-{[benzyl(ethyl)amino]methyl}benzoic acid](/img/structure/B5399295.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5399301.png)
![3-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5399302.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5399306.png)